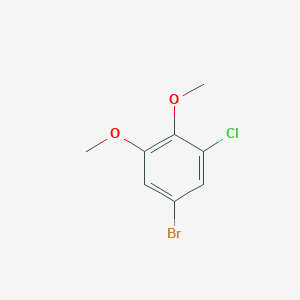

5-Bromo-1-chloro-2,3-dimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

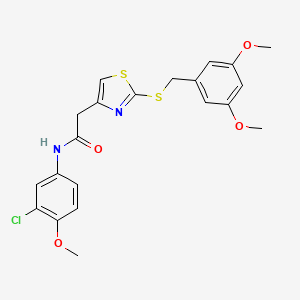

The compound 5-Bromo-1-chloro-2,3-dimethoxybenzene is a halogenated aromatic compound featuring both bromo and chloro substituents, as well as methoxy groups on a benzene ring. This structure suggests potential reactivity in organic synthesis, given the presence of halogens that can be substituted in various chemical reactions, and methoxy groups that can influence electronic properties of the molecule.

Synthesis Analysis

The synthesis of related halogenated and methoxy-substituted benzene derivatives has been reported in the literature. For instance, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation of 1,2-dimethoxy-5-bromo-aniline, using a proton abstractor . Another study reported the synthesis of different dimethylbenzene derivatives with chloro and methoxy substituents from dimethyl-1,4-benzoquinone . These methods could potentially be adapted for the synthesis of 5-Bromo-1-chloro-2,3-dimethoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-1-chloro-2,3-dimethoxybenzene has been characterized by various techniques. For example, the crystal structures of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer were determined, revealing different orientations of the methoxy groups and their impact on the overall molecular conformation . Such analyses are crucial for understanding the reactivity and physical properties of the compound .

Chemical Reactions Analysis

The reactivity of halogenated methoxy-substituted benzenes has been explored in several studies. Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to various bromination products, demonstrating the influence of substituents on directing the bromination pattern . Additionally, the conversion of brominated intermediates into sulfur-functionalized quinones was reported, indicating the versatility of such compounds in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated methoxy-substituted benzenes are influenced by their molecular structure. For instance, the solvates of a tetraphenylbenzene derivative with bromomethyl groups were studied, showing different crystal structures and conformations depending on the solvent . The spectroscopic properties and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were also investigated, providing insights into the vibrational spectra and stability of such compounds . These studies suggest that 5-Bromo-1-chloro-2,3-dimethoxybenzene would exhibit distinct physical and spectroscopic properties that could be characterized similarly.

Applications De Recherche Scientifique

Synthesis and Derivatives

5-Bromo-1-chloro-2,3-dimethoxybenzene is involved in various synthetic processes. The regioselective bromination of related dimethoxybenzenes has been studied, leading to products useful in synthesizing sulfur-containing quinone derivatives (Aitken et al., 2016). Similarly, cross-coupling reactions have been employed for synthesizing substituted resorcinol derivatives starting from dimethoxybenzenes (Dol et al., 1998).

Halogenation Techniques

Studies on halogenation techniques are significant. For instance, ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts have been explored (Bovonsombat & Mcnelis, 1993). Additionally, biphasic electrophilic halogenation of activated aromatics with N-halosuccinimides catalyzed by perchloric acid has been investigated for its efficiency in halogenating various aromatics (Goldberg & Alper, 1993).

Ligand Synthesis

The compound has been utilized in ligand synthesis. For example, 1,2-dibromo-4,5-dimethoxybenzene, a related compound, served as a platform for building ditopic ligands with various chelating pockets (Chuong et al., 2013).

Organic Transformations

It is also a precursor for various organic transformations. For instance, derivatives like 1,2-dibromobenzenes are valuable for reactions based on the intermediate formation of benzynes (Diemer et al., 2011).

Industrial Scale Synthesis

In an industrial context, derivatives of 5-Bromo-1-chloro-2,3-dimethoxybenzene have been scaled up for manufacturing therapeutic agents, exemplified by the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (Zhang et al., 2022).

Propriétés

IUPAC Name |

5-bromo-1-chloro-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKWVYTVPILSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-chloro-2,3-dimethoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)

![1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2508872.png)

![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)

![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)

![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)

![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)